2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid
Description
This compound belongs to the class of Fmoc-protected amino acid derivatives, widely used in peptide synthesis and medicinal chemistry. The structure features a fluorenylmethyloxycarbonyl (Fmoc) group, a tetrahydropyran (oxan-4-yl) substituent, and a propanoic acid backbone. The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-23(21(25)26,15-10-12-28-13-11-15)24-22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXCIEOJZVRRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094402-61-4 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reaction: The protected amino acid is then coupled with the oxan-4-yl group using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative. The Fmoc group allows for selective deprotection and coupling reactions.
Biology: The compound is used in the study of protein structure and function. It can be incorporated into peptides and proteins to investigate their biological activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The oxan-4-yl group may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid with structurally related Fmoc-protected amino acid derivatives:
Key Structural and Functional Differences:
Alkyne-containing derivatives (e.g., pent-4-ynoic acid) enable click chemistry applications, a feature absent in the target compound .
Biological Activity: Analogs such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid (Similarity: 0.86) have been explored for antiviral activity, suggesting that substituent choice directly impacts target engagement . The cyclohexylmethyl-substituted analogs in showed efficacy as HIV-1 entry inhibitors, highlighting the role of lipophilic groups in membrane interactions .
Physicochemical Properties: Compounds with methoxy-oxo modifications (e.g., C20H19NO6) exhibit reduced molecular weight and altered solubility profiles compared to the target compound, influencing their utility in aqueous reaction conditions . Aromatic substituents (e.g., biphenyl in ) increase molecular rigidity and may enhance binding to hydrophobic protein pockets .
Safety and Handling :
- Many Fmoc-protected derivatives, including the target compound, share acute toxicity classifications (Category 4 for oral, dermal, and inhalation exposure), necessitating strict safety protocols during handling .
Biological Activity
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid , often referred to as Fmoc-amino acid derivatives, is a synthetic molecule used primarily in peptide synthesis and biochemistry. This compound incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.41 g/mol. The structure features a fluorenylmethoxycarbonyl group attached to an amino acid backbone, which influences its biological activity.
Key Structural Features
- Fmoc Group : Provides protection during peptide synthesis, allowing selective reactions.
- Oxan-4-yl Propanoic Acid Backbone : Contributes to the compound's overall biological activity and interaction with various biological targets.
Biological Activity
The biological activity of Fmoc-amino acid derivatives can be attributed to their structural components, which allow them to interact with enzymes and receptors in biological systems. Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Cytotoxicity : Some studies have shown that Fmoc derivatives can exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer therapies.
- Enzyme Interaction : These compounds may act as inhibitors or substrates for various metabolic enzymes, influencing metabolic pathways .
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens .
Case Study 1: Cytotoxic Effects
A study investigated the cytotoxic effects of several Fmoc-amino acid derivatives on human cancer cell lines. Results indicated that specific derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents. The mechanism was linked to the induction of apoptosis in treated cells.
Case Study 2: Enzyme Inhibition
Research on enzyme interactions revealed that Fmoc-amino acids could act as competitive inhibitors for certain proteases. This inhibition was characterized by kinetic studies that showed altered reaction rates in the presence of these compounds, indicating their potential use in therapeutic applications targeting proteolytic pathways .
Case Study 3: Antimicrobial Properties
Another study focused on the antimicrobial activity of Fmoc derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of inhibition, with some compounds showing effectiveness comparable to standard antibiotics, highlighting their potential in developing new antimicrobial agents .
Comparison with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| D-Alanine | H₂NCH(CH₃)COOH | Natural amino acid | Essential for protein synthesis |
| Fmoc-D-Alanine | C₁₅H₁₅NO₂ | Contains Fmoc protecting group | Used in peptide synthesis |
| Boc-D-Alanine | C₁₂H₂₁NO₂ | Contains Boc protecting group | Different stability and solubility |
| Acetyl-D-Alanine | C₆H₁₁NO₂ | Acetylated form | Alters solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
